Ethyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate
CAS No.: 1951439-44-3
Cat. No.: VC11684011
Molecular Formula: C16H27NO6
Molecular Weight: 329.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1951439-44-3 |
|---|---|
| Molecular Formula | C16H27NO6 |
| Molecular Weight | 329.39 g/mol |
| IUPAC Name | ethyl 8-[(2-methylpropan-2-yl)oxycarbonylamino]-1,4-dioxaspiro[4.5]decane-8-carboxylate |
| Standard InChI | InChI=1S/C16H27NO6/c1-5-20-12(18)15(17-13(19)23-14(2,3)4)6-8-16(9-7-15)21-10-11-22-16/h5-11H2,1-4H3,(H,17,19) |
| Standard InChI Key | DRVKYJFPLFJJJJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1(CCC2(CC1)OCCO2)NC(=O)OC(C)(C)C |
| Canonical SMILES | CCOC(=O)C1(CCC2(CC1)OCCO2)NC(=O)OC(C)(C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
Ethyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate features a 1,4-dioxaspiro[4.5]decane core, where two oxygen atoms form a dioxolane ring fused to a cyclohexane moiety. The spiro junction at position 8 creates a rigid three-dimensional structure, while the Boc group () protects the amino functionality, enhancing stability during synthetic manipulations. The ethyl ester group () at the same carbon provides reactivity for further transformations.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 1951439-44-3 |
| Molecular Formula | |
| Molecular Weight | 329.39 g/mol |
| IUPAC Name | Ethyl 8-[(2-methylpropan-2-yl)oxycarbonylamino]-1,4-dioxaspiro[4.5]decane-8-carboxylate |
| SMILES | CCOC(=O)C1(CCC2(CC1)OCCO2)NC(=O)OC(C)(C)C |
| InChI Key | DRVKYJFPLFJJJJ-UHFFFAOYSA-N |
The Boc group’s electron-withdrawing nature stabilizes the amino group against nucleophilic attack, while the spirocyclic system imposes steric constraints that influence reaction pathways .
Synthesis and Purification
Synthetic Pathways
The synthesis of Ethyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate involves a multi-step sequence:
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Cyclohexanone Derivative Formation: A cyclohexanone precursor undergoes ketalization with ethylene glycol to form the 1,4-dioxaspiro[4.5]decane framework .
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Amino Group Introduction: The spirocyclic ketone is converted to an amine via reductive amination or Strecker synthesis.
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Boc Protection: The amine reacts with di-tert-butyl dicarbonate () in the presence of a base like triethylamine to install the Boc group.
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Esterification: Carboxylic acid intermediates are esterified with ethanol under acidic conditions to yield the ethyl ester .
Purification Techniques
Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) ensures >95% purity for biological assays .
Applications in Medicinal Chemistry
Peptide Mimetics and Prodrugs
The Boc-protected amino group enables seamless integration into peptide chains, where it acts as a masked amine for solid-phase synthesis. Post-deprotection with trifluoroacetic acid (TFA) reveals the primary amine, facilitating coupling reactions. The spirocyclic core’s rigidity mimics peptide β-turns, making it valuable in designing enzyme inhibitors .
Metalloproteinase Inhibition
Preliminary studies suggest derivatives of this compound inhibit matrix metalloproteinases (MMPs), enzymes implicated in cancer metastasis and arthritis. The spiro structure’s conformational restraint likely enhances binding affinity to MMP active sites .
Biological Activity and Mechanisms
Neuroprotective Effects
The compound’s ability to cross the blood-brain barrier has spurred research into neurodegenerative diseases. Rodent models show reduced neuroinflammation and amyloid-β plaque formation in Alzheimer’s disease paradigms .
Related Compounds and Analogues
Table 2: Structurally Related Compounds
| Compound Name | CAS No. | Key Differences |
|---|---|---|
| 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid | 886362-27-2 | Carboxylic acid instead of ethyl ester |
| Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | 1489-97-0 | Lacks Boc protection |
| 7-(Difluoromethyl)-3-methylpurine derivative | Varies | Purine scaffold replaces spirocycle |
The carboxylic acid analogue (CAS 886362-27-2) serves as a direct precursor for amide bond formation, while the unprotected amine variant (CAS 1489-97-0) is used in kinetic studies .
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